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Compound of Interest

Compound Name: Healon

Cat. No.: B117162 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on removing Healon, a sodium hyaluronate-based

viscoelastic solution, from cell cultures prior to analysis. Healon's high viscosity can interfere

with various downstream applications, making its effective removal crucial for accurate

experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is Healon and why is it used in cell culture experiments?

Healon is a sterile, nonpyrogenic, viscoelastic preparation of highly purified, high molecular

weight sodium hyaluronate.[1][2] Sodium hyaluronate, also known as hyaluronic acid (HA), is a

naturally occurring polysaccharide found in the extracellular matrix of connective tissues.[1][3]

In research, Healon or other HA-based hydrogels are sometimes used to create a 3D cell

culture environment that mimics the in vivo extracellular matrix, supporting cell growth,

proliferation, and differentiation.[3][4] It is also used in ophthalmic surgery to protect tissues.[1]

[2][5][6][7][8][9]

Q2: Why do I need to remove Healon before analyzing my cells?

The high viscosity of Healon can interfere with a variety of downstream analytical techniques.

Its presence can lead to:
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Inaccurate cell counting: The gel-like consistency can make it difficult to obtain a single-cell

suspension for accurate counting.[10]

Interference with assays: Healon can affect the results of proliferation assays (e.g., BrdU

incorporation), cytotoxicity assays (e.g., MTT), and other colorimetric or fluorometric assays.

[11]

Obstruction of antibody binding: In techniques like flow cytometry or immunofluorescence,

the thick polymer network can hinder antibody access to cell surface antigens.

Complications in molecular biology techniques: Healon can interfere with the extraction of

nucleic acids and proteins.

Q3: What is the most common method for removing Healon from cell cultures?

The most common and effective method for removing Healon is through enzymatic digestion

using hyaluronidase.[10][12][13][14] This enzyme specifically cleaves the glycosidic bonds of

hyaluronic acid, breaking down the viscous gel into smaller, soluble components that can be

easily washed away.[3][15][16]
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Problem Possible Cause Suggested Solution

Incomplete Healon removal

after enzymatic treatment.

- Insufficient enzyme

concentration or activity.-

Suboptimal incubation time or

temperature.- Presence of

serum in the digestion buffer

(serum can inhibit

hyaluronidase activity).[4]

- Increase the concentration of

hyaluronidase.- Optimize

incubation time and ensure the

temperature is maintained at

37°C.- Wash the cell-Healon

mixture with serum-free

medium or PBS before adding

the enzyme solution.[4]

Low cell viability after Healon

removal.

- Harsh enzymatic treatment

(prolonged exposure or high

enzyme concentration).-

Mechanical stress during cell

pelleting and resuspension.

- Reduce the incubation time

or enzyme concentration.- Use

a gentler enzyme formulation if

available.- Handle cells gently

during centrifugation and

pipetting steps.

Cells are clumping after

Healon removal.

- Residual hyaluronic acid

fragments causing cell

aggregation.- Presence of

extracellular DNA from lysed

cells.

- Ensure complete digestion of

Healon by optimizing the

removal protocol.- Consider

adding a DNase I treatment

step to the protocol to break

down DNA.

Unexpected results in

downstream analysis.

- Incomplete removal of

Healon or its breakdown

products interfering with the

assay.- Altered cell phenotype

due to the removal process.

- Confirm complete Healon

removal using a hyaluronic

acid quantification assay if

necessary.- Include

appropriate controls in your

experiments, such as cells not

treated with Healon and cells

treated with the removal

reagents alone.
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Protocol 1: Enzymatic Removal of Healon from 2D Cell
Cultures
This protocol is designed for the removal of Healon from monolayer cell cultures grown on

plates or flasks.

Materials:

Phosphate-Buffered Saline (PBS), sterile

Hyaluronidase (from bovine testes or recombinant)

Serum-free cell culture medium or a balanced salt solution (e.g., Hanks' Balanced Salt

Solution)

DNase I (optional)

Conical tubes

Centrifuge

Procedure:

Aspirate Culture Medium: Carefully aspirate the cell culture medium from the vessel.

Wash with PBS: Gently wash the cell monolayer twice with sterile PBS to remove any

residual serum.

Prepare Hyaluronidase Solution: Prepare a working solution of hyaluronidase in serum-free

medium or a balanced salt solution. The optimal concentration may vary depending on the

enzyme source and Healon concentration, but a starting point of 100-500 U/mL is

recommended.

Enzymatic Digestion: Add the hyaluronidase solution to the cell monolayer, ensuring the

entire surface is covered.

Incubation: Incubate the vessel at 37°C for 15-30 minutes. The exact time may need to be

optimized. You should observe a decrease in viscosity.
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Cell Detachment: Gently tap the vessel to detach the cells. If cells are strongly adherent, a

brief treatment with a cell dissociation reagent (e.g., Trypsin-EDTA) may be necessary after

Healon digestion.

(Optional) DNase I Treatment: If cell clumping is observed, add DNase I to a final

concentration of 10-20 U/mL and incubate for an additional 5-10 minutes at room

temperature.

Cell Collection and Washing: Transfer the cell suspension to a conical tube. Centrifuge at a

low speed (e.g., 200-300 x g) for 5 minutes.

Final Wash: Discard the supernatant and resuspend the cell pellet in fresh, serum-free

medium or PBS. Repeat the wash step twice to ensure complete removal of the enzyme and

digested Healon fragments.

Proceed to Analysis: The resulting cell pellet is now ready for downstream analysis.

Protocol 2: Recovery of Cells from 3D Healon-Based
Hydrogels
This protocol is for recovering cells encapsulated within a Healon-based hydrogel.

Materials:

Serum-free cell culture medium

Hyaluronidase

Collagenase (if the hydrogel contains collagen)

DNase I (optional)

Conical tubes

Centrifuge

Procedure:
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Wash Hydrogel: Carefully wash the hydrogel twice with a generous volume of sterile, serum-

free medium or PBS to remove any residual serum from the culture medium.[4]

Prepare Digestion Solution: Prepare a digestion solution containing hyaluronidase (e.g., 500-

2000 U/mL) in serum-free medium. If the hydrogel contains other components like collagen,

a combined digestion with collagenase may be necessary.[4]

Hydrogel Digestion: Transfer the hydrogel to a conical tube and add a sufficient volume of

the digestion solution to fully submerge it.

Incubation: Incubate the tube at 37°C with gentle agitation until the hydrogel is visibly

dissolved. This may take 30 minutes to several hours depending on the hydrogel's size and

density.

(Optional) DNase I Treatment: If the solution becomes viscous due to cell lysis, add DNase I

to a final concentration of 10-20 U/mL and incubate for 10-15 minutes.

Cell Collection: Once the hydrogel is digested, centrifuge the tube at 200-300 x g for 5-10

minutes to pellet the cells.

Washing: Carefully aspirate the supernatant and wash the cell pellet at least twice with fresh,

serum-free medium or PBS to remove all traces of the digestion enzymes and hydrogel

remnants.

Resuspension: Resuspend the final cell pellet in the appropriate buffer or medium for your

downstream application.

Quantitative Data Summary
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Parameter Recommended Range Notes

Hyaluronidase Concentration 100 - 2000 U/mL

The optimal concentration

depends on the Healon

concentration, culture format

(2D vs. 3D), and the specific

activity of the enzyme

preparation. Start with a lower

concentration and increase if

digestion is incomplete.

Incubation Temperature 37°C

This is the optimal temperature

for most hyaluronidase

enzymes.

Incubation Time 15 - 60 minutes

Monitor the digestion process

visually. Over-incubation can

lead to reduced cell viability.

Digestion Buffer

Serum-free medium or

balanced salt solution (e.g.,

PBS, HBSS)

Serum contains inhibitors of

hyaluronidase and should be

washed away before adding

the enzyme.[4]

DNase I Concentration

(Optional)
10 - 20 U/mL

Use if cell clumping is an

issue.

Visualized Workflows

Start: 2D Cell Culture with Healon Enzymatic Digestion Cell Collection & Washing Finish: Cells Ready for Analysis

Aspirate Medium & Wash with PBS Prepare Hyaluronidase Solution Add Enzyme to Cells Incubate at 37°C Detach Cells Collect & Centrifuge Wash Cell Pellet (2x) Proceed to Downstream Analysis

Click to download full resolution via product page

Caption: Workflow for removing Healon from 2D cell cultures.
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Start: 3D Cell Culture in Healon Hydrogel Digestion Cell Recovery Finish: Cells Ready for Analysis

Wash Hydrogel with Serum-Free Medium Prepare Hyaluronidase Solution Submerge Hydrogel in Enzyme Incubate at 37°C with Agitation Centrifuge to Pellet Cells Wash Cell Pellet (2x) Proceed to Downstream Analysis

Click to download full resolution via product page

Caption: Workflow for recovering cells from 3D Healon hydrogels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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